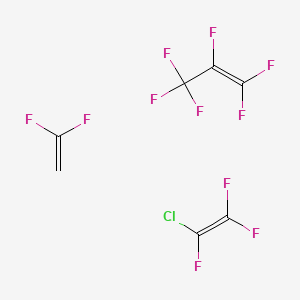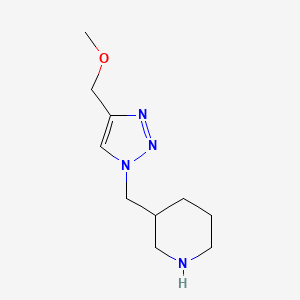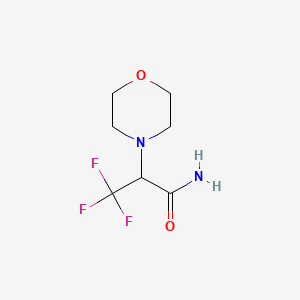![molecular formula C39H42ClN B15291314 Maprotiline Hydrochloride Imp. B (EP); Maprotiline Imp. B (EP); 3-(9,10-Ethanoanthracen-9(10H)-yl)-N-[3-(9,10-ethanoanthracen-9(10H)-yl)propyl]-N-methylpropan-1-amine Hydrochloride; Maprotiline Hydrochloride Imp. B (EP) as Hydrochloride; Maprotiline Hydrochloride Impurity B as Hydrochloride; Maprotiline Impurity B as Hydrochloride](/img/structure/B15291314.png)
Maprotiline Hydrochloride Imp. B (EP); Maprotiline Imp. B (EP); 3-(9,10-Ethanoanthracen-9(10H)-yl)-N-[3-(9,10-ethanoanthracen-9(10H)-yl)propyl]-N-methylpropan-1-amine Hydrochloride; Maprotiline Hydrochloride Imp. B (EP) as Hydrochloride; Maprotiline Hydrochloride Impurity B as Hydrochloride; Maprotiline Impurity B as Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maprotiline Hydrochloride Imp. B (EP), also known as 3-(9,10-Ethanoanthracen-9(10H)-yl)-N-[3-(9,10-ethanoanthracen-9(10H)-yl)propyl]-N-methylpropan-1-amine Hydrochloride, is a bridged-ring tetracyclic compound. It is a derivative of Maprotiline Hydrochloride, which is primarily used as an antidepressant. This compound is known for its ability to inhibit the reuptake of norepinephrine, making it effective in the treatment of depressive disorders .
Preparation Methods
The synthesis of Maprotiline Hydrochloride Imp. B (EP) involves several steps, including the formation of the bridged-ring structure and subsequent functionalization. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
Maprotiline Hydrochloride Imp. B (EP) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
Maprotiline Hydrochloride Imp. B (EP) has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of impurities in pharmaceutical formulations.
Biology: The compound is studied for its effects on cellular processes and neurotransmitter systems.
Medicine: It is investigated for its potential therapeutic effects in treating depressive disorders and other neurological conditions.
Industry: The compound is used in the development and quality control of antidepressant medications.
Mechanism of Action
The mechanism of action of Maprotiline Hydrochloride Imp. B (EP) involves the inhibition of norepinephrine reuptake. This leads to an increase in the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression. The compound targets norepinephrine transporters and modulates the activity of adrenergic receptors .
Comparison with Similar Compounds
Maprotiline Hydrochloride Imp. B (EP) is unique due to its bridged-ring tetracyclic structure, which distinguishes it from other antidepressants. Similar compounds include:
Amitriptyline: A tricyclic antidepressant with a different mechanism of action.
Nortriptyline: Another tricyclic antidepressant with similar effects but a different chemical structure.
Imipramine: A tricyclic antidepressant that also inhibits the reuptake of norepinephrine but has a different side effect profile.
Properties
Molecular Formula |
C39H42ClN |
|---|---|
Molecular Weight |
560.2 g/mol |
IUPAC Name |
N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)-N-[3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C39H41N.ClH/c1-40(26-10-22-38-24-20-28(30-12-2-6-16-34(30)38)31-13-3-7-17-35(31)38)27-11-23-39-25-21-29(32-14-4-8-18-36(32)39)33-15-5-9-19-37(33)39;/h2-9,12-19,28-29H,10-11,20-27H2,1H3;1H |
InChI Key |
BTAYWYFAVSIPPP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)CCCC56CCC(C7=CC=CC=C75)C8=CC=CC=C68.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15291236.png)
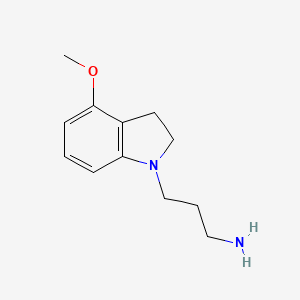
![2-[cyclopropylmethyl(oxan-4-yl)amino]-N'-hydroxyethanimidamide](/img/structure/B15291249.png)
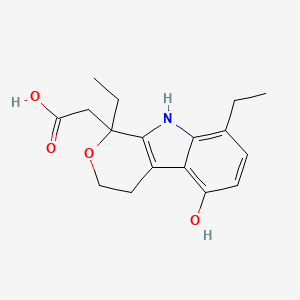
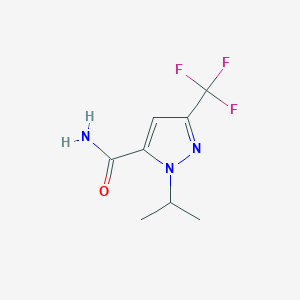
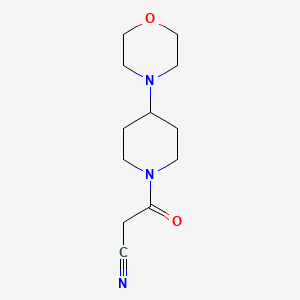
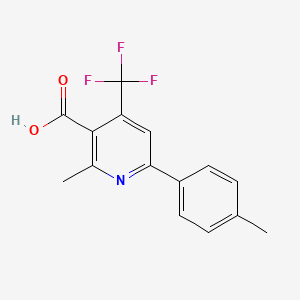
![1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B15291281.png)

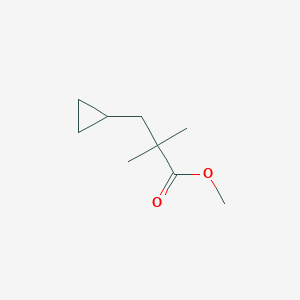
![2,2,2-Trifluoro-1-{2-[(hydroxymethyl)amino]cyclopent-1-en-1-yl}ethan-1-one](/img/structure/B15291295.png)
